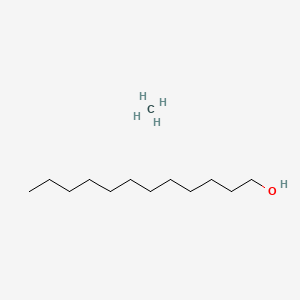
C12-13 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C12-13 alcohol, are a class of fatty alcohols that consist of a mixture of linear and branched chain alcohols with 12 to 13 carbon atoms. These alcohols are typically used in the production of surfactants, lubricants, and plasticizers due to their excellent emulsifying and solubilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: C12-13 alcohol, are commonly synthesized through the hydrogenation of fatty acids or fatty acid methyl esters derived from natural oils and fats. The hydrogenation process involves the use of a metal catalyst, such as nickel or copper, under high pressure and temperature conditions .
Industrial Production Methods: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form aldehydes, which are subsequently hydrogenated to yield the desired alcohols .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a metal catalyst.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
C12-13 alcohol, have a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of alcohols, C12-13, primarily involves their ability to interact with and disrupt lipid membranes. The hydrophobic alkyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to the solubilization of membrane-bound proteins and other hydrophobic molecules .
Comparison with Similar Compounds
1-Dodecanol (Lauryl Alcohol): A primary alcohol with a 12-carbon chain, commonly used in the production of surfactants and detergents.
Iso-tridecanol: A branched alcohol with a 13-carbon chain, used in the formulation of lubricants and plasticizers.
1-Tetradecanol (Myristyl Alcohol): A primary alcohol with a 14-carbon chain, utilized in personal care products and cosmetics.
Uniqueness: C12-13 alcohol, are unique due to their mixture of linear and branched chain structures, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances their effectiveness as emulsifiers and solubilizing agents in various applications .
Properties
CAS No. |
75782-86-4 |
|---|---|
Molecular Formula |
C13H30O |
Molecular Weight |
202.38 g/mol |
IUPAC Name |
dodecan-1-ol;methane |
InChI |
InChI=1S/C12H26O.CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;1H4 |
InChI Key |
WWYHAQDAMPXWSI-UHFFFAOYSA-N |
SMILES |
C.CCCCCCCCCCCCO |
Canonical SMILES |
C.CCCCCCCCCCCCO |
Key on ui other cas no. |
75782-86-4 |
physical_description |
Liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















